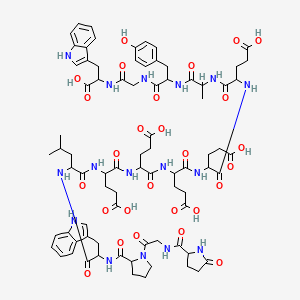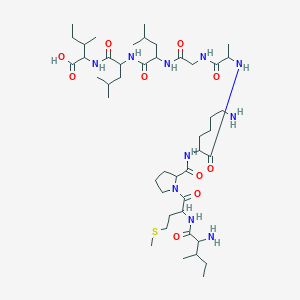
H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gastrin I (1-14), human is 1-14 fragment of human gastrin I peptide. Gastrin I is an endogenous, gastrointestinal peptide hormone. Gastrin is the major hormonal regulator of gastric acid secretion.
Applications De Recherche Scientifique
Peptide Synthesis and Racemization
Research on peptides similar to H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH includes the study of peptide synthesis and racemization. For instance, Izumiya et al. (1971) examined the synthesis of tripeptides, focusing on the separation of glycyltripeptide diastereomers and the influence of coupling reagents on racemization during peptide synthesis. This research contributes to understanding the chemical processes involved in peptide synthesis, relevant to similar peptides (Izumiya, Muraoka, & Aoyagi, 1971).
Polypeptide Synthesis and Conformational Studies
Another area of research involves the synthesis and conformational analysis of polypeptides, which include sequences similar to the one . Mezö et al. (2000) synthesized various polypeptides with branched side chains including amino acids like DL-Ala, L-Ser, and L-Leu or L-Glu, and examined their conformation and stability. Their findings provide insights into the structural properties and potential applications of such polypeptides in biological systems (Mezö, Reményi, Kajtȧr, Barna, Gaál, & Hudecz, 2000).
Chromatographic Separation Techniques
Studies also include the development of chromatographic techniques for separating amino acids and peptides. Mohammad and Zehra (2008) focused on the high-performance thin-layer chromatography (HPTLC) separation of amino acids, including DL-Ala, DL-Leu, and DL-Trp, among others. Such research is essential for analyzing complex peptide mixtures and purifying specific peptide sequences (Mohammad & Zehra, 2008).
Propriétés
IUPAC Name |
4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[1-[[1-[[2-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H100N16O27/c1-39(2)31-55(93-77(119)57(33-42-35-80-47-11-6-4-9-45(42)47)94-78(120)59-13-8-30-95(59)62(99)38-83-69(111)49-18-24-60(97)85-49)76(118)91-54(23-29-67(108)109)75(117)90-53(22-28-66(106)107)74(116)89-52(21-27-65(104)105)73(115)88-51(20-26-64(102)103)72(114)87-50(19-25-63(100)101)71(113)84-40(3)68(110)92-56(32-41-14-16-44(96)17-15-41)70(112)82-37-61(98)86-58(79(121)122)34-43-36-81-48-12-7-5-10-46(43)48/h4-7,9-12,14-17,35-36,39-40,49-59,80-81,96H,8,13,18-34,37-38H2,1-3H3,(H,82,112)(H,83,111)(H,84,113)(H,85,97)(H,86,98)(H,87,114)(H,88,115)(H,89,116)(H,90,117)(H,91,118)(H,92,110)(H,93,119)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,121,122) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJJBRDFCLLYQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)CNC(=O)C7CCC(=O)N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H100N16O27 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1705.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











